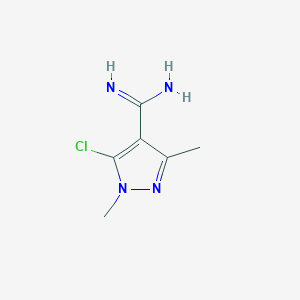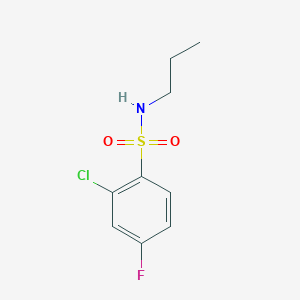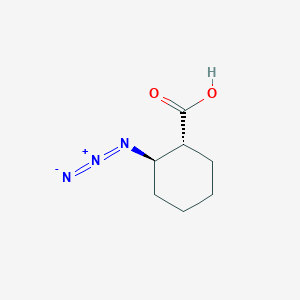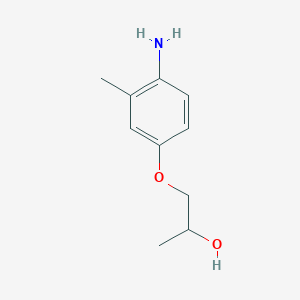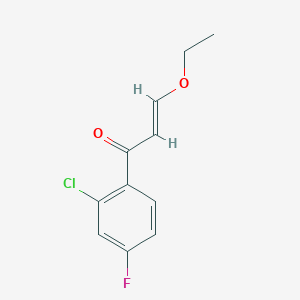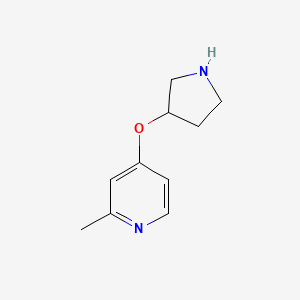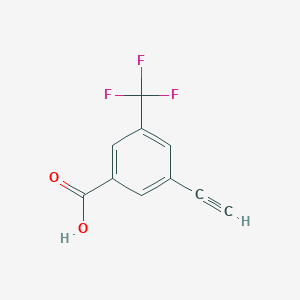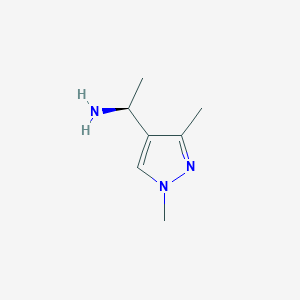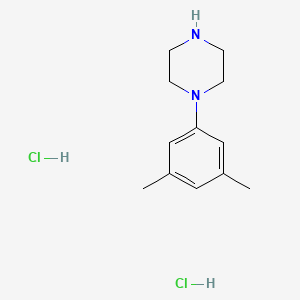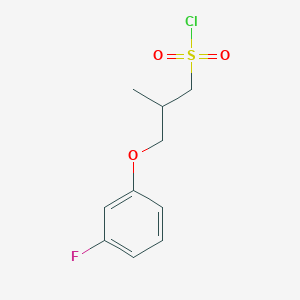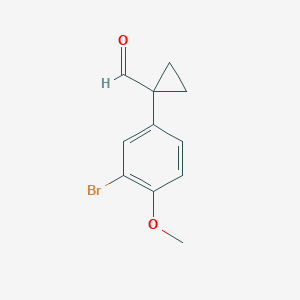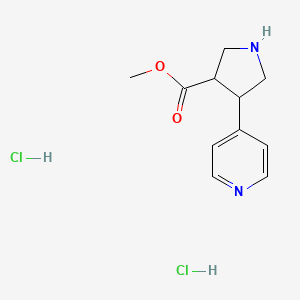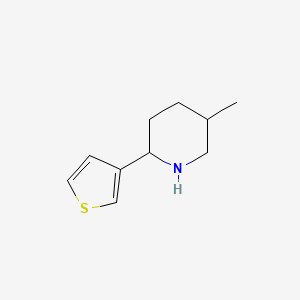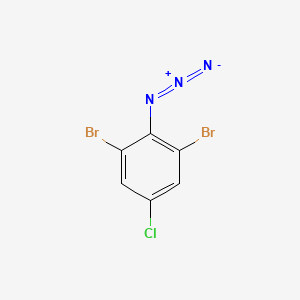
2-Azido-1,3-dibromo-5-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-1,3-dibromo-5-chlorobenzene is an organic compound with the molecular formula C6H2Br2ClN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, chlorine, and azide groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dibromo-5-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dibromo-5-chlorobenzene.
Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-dibromo-5-chlorobenzene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
The reaction conditions must be carefully controlled to ensure the selective substitution of the desired hydrogen atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Azido-1,3-dibromo-5-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the target product.
Major Products
科学的研究の応用
2-Azido-1,3-dibromo-5-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2-Azido-1,3-dibromo-5-chlorobenzene involves its reactive azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity makes it a valuable tool in molecular labeling and bioconjugation.
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-chlorobenzene: Lacks the azide group, making it less reactive in certain applications.
2-Azido-1,3-dibromobenzene: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
2-Azido-1,3-dichlorobenzene: Contains two chlorine atoms instead of bromine, altering its chemical properties.
Uniqueness
2-Azido-1,3-dibromo-5-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the azide group. This combination of substituents provides a distinct reactivity profile, making it suitable for specific synthetic and research applications.
特性
分子式 |
C6H2Br2ClN3 |
|---|---|
分子量 |
311.36 g/mol |
IUPAC名 |
2-azido-1,3-dibromo-5-chlorobenzene |
InChI |
InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChIキー |
WQVIYKWWCKEPJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


